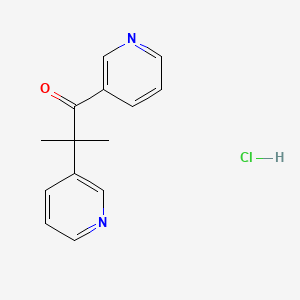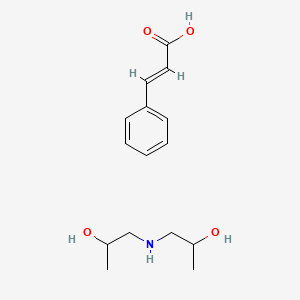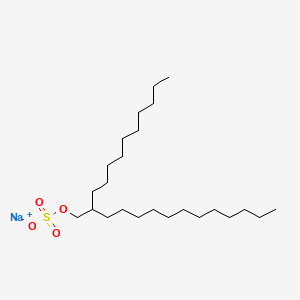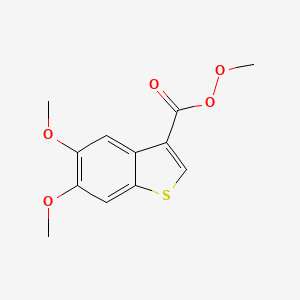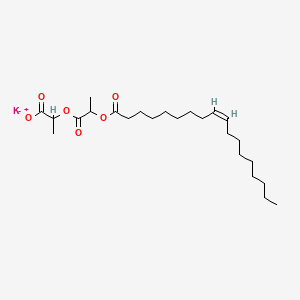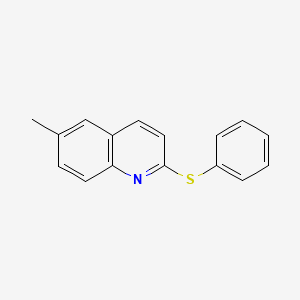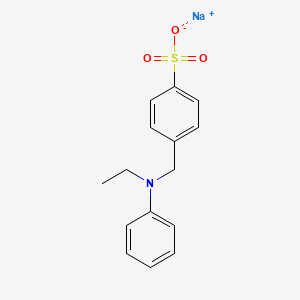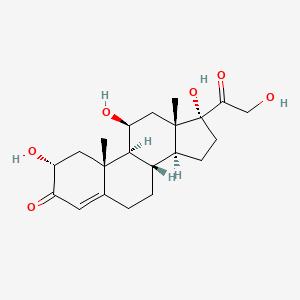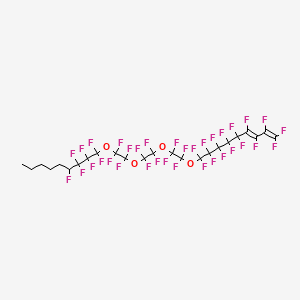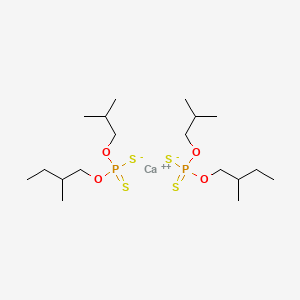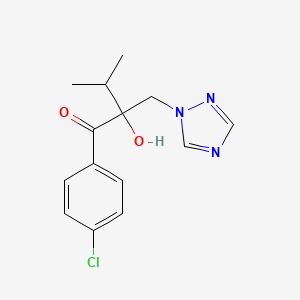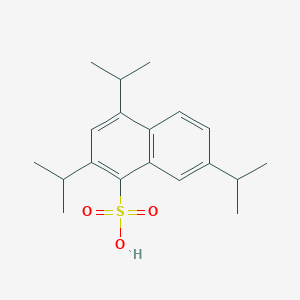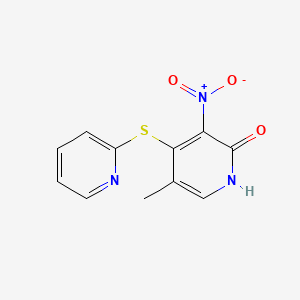
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al is an organic compound with the molecular formula C14H22O. It is characterized by a bicyclic structure, which includes a norbornane framework, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which is derived from norbornene or norbornadiene.
Substitution Reactions: The dimethylpent-2-en-1-al moiety is introduced via substitution reactions, often involving Grignard reagents or organolithium compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Norbornene: Shares the bicyclic structure but lacks the aldehyde and dimethylpent-2-en-1-al moieties.
Norbornadiene: Similar bicyclic structure with two double bonds.
Bicyclo(2.2.1)heptane: Lacks the functional groups present in 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al.
Uniqueness
This compound is unique due to its combination of a bicyclic core with an aldehyde group and a dimethylpent-2-en-1-al moiety.
Properties
CAS No. |
68139-02-6 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C14H22O/c1-10(5-11(2)9-15)6-14-8-12-3-4-13(14)7-12/h5,9-10,12-14H,3-4,6-8H2,1-2H3/b11-5+ |
InChI Key |
RTLMMYGTTYKHNZ-VZUCSPMQSA-N |
Isomeric SMILES |
CC(CC1CC2CCC1C2)/C=C(\C)/C=O |
Canonical SMILES |
CC(CC1CC2CCC1C2)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


